Tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate
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Overview
Description
Tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate is a complex organic compound. It is related to the class of compounds known as tert-butyl carbamates . These compounds are used in the preparation of pharmacologically active compounds and serve as intermediates in medicine .
Scientific Research Applications
Chemical Synthesis and Reactivity
Metal-Free Alkoxycarbonylation : A study demonstrated the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as ecofriendly ester sources, highlighting a practical protocol for preparing quinoxaline-3-carbonyl compounds. This process utilizes tert-butyl carbazate as the coupling reagent in certain reactions, showing its versatility in organic synthesis (Xie et al., 2019).
Spirocyclopropanation of Insecticides : Research into the synthesis of spirocyclopropanated analogues of insecticides like Imidacloprid and Thiacloprid involves tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, showing the compound's application in developing novel insecticidal agents (Brackmann et al., 2005).
Stereoisomers Synthesis for Medicinal Chemistry : An efficient route for the preparation of stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple cyclohexene derivatives was described, indicating its potential application in the synthesis of factor Xa inhibitors (Wang et al., 2017).
Cyclization and CO2 Fixation : A study reported cyclizative atmospheric CO2 fixation by unsaturated amines leading to cyclic carbamates, utilizing tert-butyl hypoiodite (t-BuOI), demonstrating the compound's use in green chemistry applications (Takeda et al., 2012).
Aminohydroxylation and Aziridination : Tert-butylsulfonamide has been used as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins, highlighting the utility of tert-butyl derivatives in synthetic organic transformations (Gontcharov et al., 1999).
Mechanism of Action
The Boc group in compounds like Tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Safety and Hazards
The safety information for a related compound, tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate, indicates that it has several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)19-11-6-4-10(5-7-11)18-14(22)12-8-9-13(17)21-20-12/h8-11H,4-7H2,1-3H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZPWAFHZRVMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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